molecular formula C15H17BrN4O B6714150 N-[(2-bromophenyl)methyl]-N-methyl-3-(pyrazin-2-ylamino)propanamide

N-[(2-bromophenyl)methyl]-N-methyl-3-(pyrazin-2-ylamino)propanamide

Cat. No.: B6714150
M. Wt: 349.23 g/mol
InChI Key: FVHRHOZZQMCCSJ-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-N-methyl-3-(pyrazin-2-ylamino)propanamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a pyrazinyl group, and a propanamide backbone

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methyl-3-(pyrazin-2-ylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-20(11-12-4-2-3-5-13(12)16)15(21)6-7-18-14-10-17-8-9-19-14/h2-5,8-10H,6-7,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHRHOZZQMCCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)CCNC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-N-methyl-3-(pyrazin-2-ylamino)propanamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenylmethyl compound to introduce the bromine atom at the desired position.

    Amidation Reaction: The bromophenyl intermediate is then reacted with N-methyl-3-(pyrazin-2-ylamino)propanamide under suitable conditions to form the final product. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-N-methyl-3-(pyrazin-2-ylamino)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazinyl and amide groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-N-methyl-3-(pyrazin-2-ylamino)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It may be utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-[(2-bromophenyl)methyl]-N-methyl-3-(pyrazin-2-ylamino)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-N-methyl-3-(pyrazin-2-ylamino)propanamide
  • N-[(2-fluorophenyl)methyl]-N-methyl-3-(pyrazin-2-ylamino)propanamide
  • N-[(2-iodophenyl)methyl]-N-methyl-3-(pyrazin-2-ylamino)propanamide

Uniqueness

N-[(2-bromophenyl)methyl]-N-methyl-3-(pyrazin-2-ylamino)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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